3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(oxan-4-yl)bicyclo[111]pentane-1-carboxylic acid is a compound that features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of a bicyclo[1.1.0]butane, followed by radical or nucleophilic addition across a [1.1.1]propellane . These reactions often require specific catalysts and controlled conditions to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical spaces.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its rigid and three-dimensional structure. This allows it to fit into specific binding sites on proteins or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound with a similar core structure but different functional groups.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a methoxycarbonyl group instead of the oxan-4-yl group.
Uniqueness
3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its oxan-4-yl group provides additional sites for chemical modification, making it versatile for various applications.
Properties
CAS No. |
2758000-70-1 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9(13)11-5-10(6-11,7-11)8-1-3-14-4-2-8/h8H,1-7H2,(H,12,13) |
InChI Key |
LDLMKPLBXIGQDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C23CC(C2)(C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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